molecular formula C19H27ClN2O2 B12744290 N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride CAS No. 85564-92-7

N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride

Número de catálogo: B12744290
Número CAS: 85564-92-7
Peso molecular: 350.9 g/mol
Clave InChI: VZLFUAKLEGENRA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride, widely known in research circles as the ERK5 inhibitor XMD8-92, is a potent and selective small-molecule probe that targets the Extracellular-signal-Regulated Kinase 5 (ERK5) signaling cascade. This compound acts by competitively inhibiting the binding of ATP to the kinase domain of ERK5, thereby suppressing its catalytic activity . The primary research value of this inhibitor lies in its utility for dissecting the complex biological roles of the ERK5 pathway, which is implicated in cellular processes such as proliferation, differentiation, and survival. Researchers employ this tool compound to investigate the consequences of ERK5 inhibition in various disease models, particularly in oncology, where the pathway can be involved in cancer cell growth and resistance mechanisms. Its application has been instrumental in validating ERK5 as a potential therapeutic target in contexts like triple-negative breast cancer . Furthermore, it is used in cardiovascular and inflammatory disease research to understand the pathway's role in endothelial cell function and macrophage polarization. By providing a means to selectively modulate ERK5, this reagent enables scientists to delineate its function from the related ERK1/2 pathways and to explore its potential as a node for therapeutic intervention.

Propiedades

Número CAS

85564-92-7

Fórmula molecular

C19H27ClN2O2

Peso molecular

350.9 g/mol

Nombre IUPAC

N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-morpholin-4-ylpropanamide;hydrochloride

InChI

InChI=1S/C19H26N2O2.ClH/c1-13(21-8-10-23-11-9-21)19(22)20-18-16-6-2-4-14(16)12-15-5-3-7-17(15)18;/h12-13H,2-11H2,1H3,(H,20,22);1H

Clave InChI

VZLFUAKLEGENRA-UHFFFAOYSA-N

SMILES canónico

CC(C(=O)NC1=C2CCCC2=CC3=C1CCC3)N4CCOCC4.Cl

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride involves multiple steps. One common method includes the reaction of 1,2,3,5,6,7-hexahydro-s-indacene with appropriate reagents to introduce the morpholine and acetamide groups. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. The final step often includes the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride has several scientific research applications:

Mecanismo De Acción

The compound exerts its effects primarily by inhibiting the NLRP3 inflammasome, a protein complex involved in the activation of inflammatory responses. By binding to specific sites on the NLRP3 protein, it prevents the assembly and activation of the inflammasome, thereby reducing the production of pro-inflammatory cytokines. This mechanism makes it a promising candidate for treating diseases characterized by excessive inflammation .

Comparación Con Compuestos Similares

Key Observations:

Substituent Impact on Polarity :

  • The morpholine ring in CID 3069960 introduces polarity and hydrogen-bonding capacity, which may enhance solubility compared to the chloro-substituted analog in . The latter’s chloro group likely increases hydrophobicity and electrophilicity .
  • The methoxy group in the indole-fused compound () contributes to resonance stabilization and moderate polarity .

Mass and CCS Trends :

  • CID 3069960 has a higher molecular mass (315.2 vs. 329.1) but lower CCS than the indole-fused compound, suggesting differences in conformational flexibility or compactness .

Amine vs.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride in a laboratory setting?

  • Methodology : Focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to optimize yield. For example, analogs like morpholineacetamide derivatives often require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Safety : Follow GHS guidelines for handling corrosive or toxic intermediates (e.g., skin/eye protection, respiratory filters for dust control) as outlined for structurally related compounds .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, HPLC) during compound characterization?

  • Troubleshooting : Compare experimental data against computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities. Cross-validate with orthogonal techniques like LC-MS or X-ray crystallography if available .
  • Contamination checks : Use high-resolution chromatography (e.g., Chromolith HPLC Columns) to isolate impurities, referencing pharmaceutical impurity standards .

Q. What are the recommended protocols for assessing acute toxicity in preclinical studies?

  • In vitro models : Start with cell viability assays (e.g., HEK293 or HepG2 cells) at varying concentrations. For in vivo studies, adhere to OECD guidelines for oral/dermal exposure, noting that related compounds show Category 4 acute toxicity (H302) .
  • Data interpretation : Use dose-response curves to calculate LD₅₀/LC₅₀ values, ensuring statistical rigor (e.g., ≥3 biological replicates).

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives targeting specific biological pathways?

  • Approach : Employ quantum chemical calculations (e.g., reaction path searches) to predict regioselectivity in derivatization. ICReDD’s integrated computational-experimental framework reduces trial-and-error synthesis by 40–60% .
  • Case study : Apply molecular docking to assess binding affinity with target proteins (e.g., kinase inhibitors), using spirocyclic analogs as reference scaffolds .

Q. What strategies resolve contradictions in mechanistic studies (e.g., conflicting enzyme inhibition data)?

  • Hypothesis testing : Use isotopic labeling (e.g., ¹⁴C/³H) to trace metabolic pathways. For enzyme assays, validate via orthogonal methods (e.g., SPR vs. fluorometric assays) .
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., pH, buffer composition) affecting inhibition kinetics.

Q. How do environmental factors (e.g., pH, light) influence the stability of this compound in long-term storage?

  • Experimental design : Conduct accelerated stability studies under ICH Q1A guidelines. For example, expose samples to UV light (ICH Option 2) and analyze degradation products via LC-HRMS .
  • Mitigation : Store in amber glassware at -20°C under nitrogen, as hydrochloride salts are prone to hygroscopic degradation .

Q. What advanced techniques are recommended for studying in vivo pharmacokinetics and metabolite profiling?

  • Techniques : Use microdialysis coupled with tandem mass spectrometry (MS/MS) to monitor real-time plasma concentrations. For metabolite ID, apply HRMS/MS with isotopic pattern matching .
  • Model systems : Prioritize transgenic rodent models for disease-specific bioavailability studies, ensuring compliance with ethical guidelines (e.g., NIH ARAC).

Methodological Resources

  • Synthesis optimization : Reference CRDC subclass RDF2050112 (reaction fundamentals) for reactor design principles .
  • Data validation : Cross-check with USP/EP pharmacopeial standards for impurity quantification .
  • Ethical compliance : Align experimental workflows with the Contested Territories Network’s frameworks for interdisciplinary rigor .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.